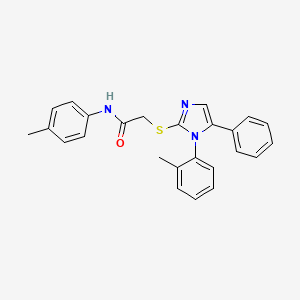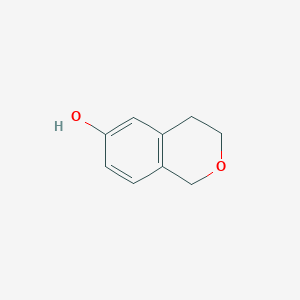![molecular formula C17H20ClN3OS B2383729 [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether CAS No. 338747-99-2](/img/structure/B2383729.png)
[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether” is a chemical compound with the CAS number 338747-99-2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a pyrrolidine ring, a benzyl group, and a methyl ether group . The presence of these functional groups can influence the compound’s reactivity and properties.Applications De Recherche Scientifique
Xylan Derivatives and Applications
Xylan derivatives, through chemical modification, offer a path to biopolymer ethers and esters with varied properties based on functional groups, substitution degrees, and patterns. These derivatives are synthesized using specific conditions and show potential in drug delivery applications due to their ability to form spherical nanoparticles. Their applications extend to paper strength additives, flocculation aids, and antimicrobial agents, showcasing the broad utility of chemically modified biopolymers in scientific research and industry (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
MTBE and Environmental Concerns
Methyl tert-butyl ether (MTBE) is a gasoline additive with significant environmental implications due to its solubility in water and potential for groundwater contamination. Research on MTBE has focused on its synthesis, environmental behavior, and methods for its degradation or removal. Although not directly related to the queried compound, studies on MTBE underline the importance of understanding the environmental impact of chemical additives and the need for effective degradation strategies (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).
Fluoroalkylether Substances
The review on fluoroalkylether compounds, including F-53B, Gen-X, and ADONA, highlights the persistent, bioaccumulative, and toxic properties of certain per- and polyfluoroalkyl substances (PFAS). The shift towards these fluorinated alternatives raises concerns about their environmental fate, human health implications, and the need for comprehensive toxicological studies. This area of research points to the ongoing challenges in balancing chemical utility with environmental safety and health considerations (Munoz, Liu, Duy, & Sauvé, 2019).
Pervaporation for MTBE Separation
The application of polymer membranes for the separation of MTBE from methanol via pervaporation demonstrates the potential of membrane methods in addressing the challenges of obtaining pure chemical compounds from complex mixtures. This approach is particularly relevant in the context of fuel additives and the purification of chemical products, showcasing the intersection of chemical engineering and environmental sustainability efforts (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(methoxymethyl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-22-11-15-10-16(21-8-2-3-9-21)20-17(19-15)23-12-13-4-6-14(18)7-5-13/h4-7,10H,2-3,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUPOJZJNNSVJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

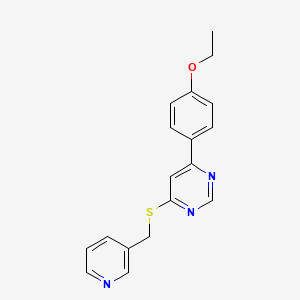
![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)

![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)
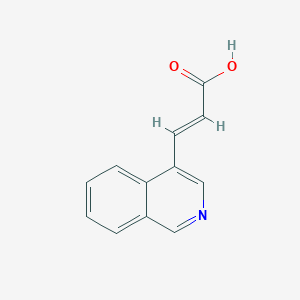
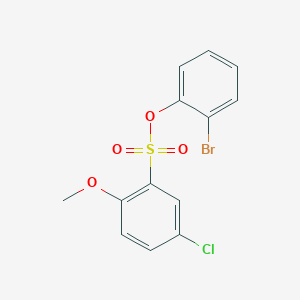
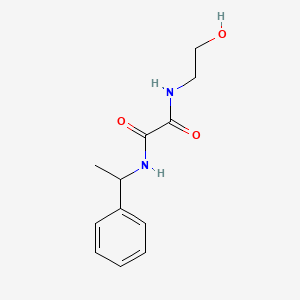


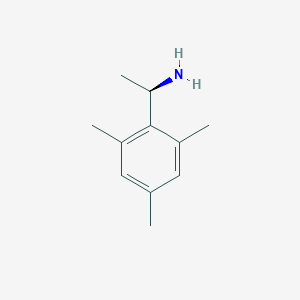
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
